Corycavidine
Übersicht
Beschreibung
Corycavidine is a chemical compound with the molecular formula C22H25NO5 . It is a benzylisoquinoline alkaloid .
Synthesis Analysis
This compound is found in Corydalis cava (L.) Schweigg & Korte (C. tuberosa DC.), Fumariaceae . The synthesis of the dl-form of this compound has been reported .
Molecular Structure Analysis
The molecular weight of this compound is 383.44 . The percent composition is C 68.91%, H 6.57%, N 3.65%, O 20.86% . Further structural and physicochemical properties of this compound have been elucidated by X-Ray Crystallography, Solution Conformation, and Thermal Behavior Analyses, and Energy Calculations .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Effects
Corycavidine, an isoquinoline alkaloid isolated from Corydalis impatiens, has been studied for its anti-inflammatory properties. A study by Niu et al. (2015) demonstrated that cavidine, a related compound, significantly reduces inflammation in various animal models. This includes decreases in ear and paw edema, leukocyte number, and levels of inflammatory mediators such as nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha. Additionally, cavidine was found to be a selective COX-2 inhibitor, contributing to its anti-inflammatory action (Niu et al., 2015).
Hepatoprotective Effects
Research indicates that this compound derivatives have hepatoprotective effects. For example, dehydrocavidine, a component of Corydalis saxicola Bunting, was found to protect against carbon tetrachloride-induced acute hepatotoxicity in rats. This effect is attributed to its antioxidant activity, as evidenced by the prevention of increases in serum enzymatic activities and hepatic malondialdehyde, along with the preservation of antioxidant enzymes (Wang et al., 2008).
Neuroprotective Effects
Studies also suggest neuroprotective properties of this compound derivatives. Dehydrocavidine was shown to attenuate learning and memory impairment induced by d-galactose in rats. This effect was attributed to enhanced synaptic plasticity, reduced oxidative damage, and limited neuroinflammation (Fu et al., 2018).
Gastroprotective Effects
Cavidine has been explored for its gastroprotective effects against ethanol-induced acute gastric ulcer in mice. Pre-treatment with cavidine reduced gastric injuries, ameliorated oxidative stress markers, and suppressed inflammation and NF-κB pathway activation (Li et al., 2016).
Alzheimer's Disease Research
Corydalis cava alkaloids, including this compound, have been investigated for their activity against Alzheimer's disease targets. Certain alkaloids from this plant showed inhibitory activity against BACE1, a key enzymein Alzheimer's disease, suggesting potential therapeutic applications in memory dysfunctions (Chlebek et al., 2016).
Bioavailability Studies
The bioavailability and pharmacokinetics of this compound and its derivatives have been a subject of research. For instance, studies on Corydalis saxicola Bunting extract, containing dehydrocavidine, have shown significant insights into the solubility, bioavailability, and pharmacokinetics of these compounds (Liu et al., 2020).
Drug Interaction Studies
Investigations into the interaction of Corydalis saxicola Bunting total alkaloids, including this compound, with cytochrome P450 enzymes have been conducted. This research is crucial in understanding the potential herb-drug interactions and the inhibitory effects of these alkaloids on various CYP450 enzymes (Yu et al., 2018).
Antiviral Activity
Research has indicated the potential of this compound derivatives in antiviral therapy. Alkaloids from Corydalis saxicola, including dehydrocavidine, exhibited inhibitory activity against hepatitis B virus in vitro (Li et al., 2008).
Parkinson's Disease Research
Corynoxine, an alkaloid related to this compound, has been studied for its role in treating Parkinson's disease. It enhances autophagy and reduces neuroinflammation, providing potential therapeutic benefits for Parkinson’s disease (Chen et al., 2021).
Traditional Medicine and Pharmacological Research
Advances in the phytochemical and modern pharmacological research of Rhizoma Corydalis, which contains corydaline and related alkaloids, have been extensively documented. These studies encompass a range of effects including analgesic, anti-arrhythmic, and others, providing a foundation for clinical applications and new drug development (Tian et al., 2020).
Inhibition of Drug Abuse and Addiction
Corydaline and l-tetrahydropalmatine from Corydalis have shown potential in treating opioid abuse and addiction. They inhibit the rewarding effects of morphine and alter the expression of dopamine and glutamate receptors, indicating their therapeutic potential in addiction treatment (Jiang et al., 2020).
Cytochrome P450 and UDP-Glucuronosyltransferase Enzyme Inhibition
Corydaline has been identified as an inhibitor of several cytochrome P450 and UDP-glucuronosyltransferase enzymes in human liver microsomes. This suggests its potential for pharmacokinetic drug interactions due to potent inhibition of these enzymes (Ji et al., 2011).
Gastric Motor Function Research
Studies on corydaline extracted from Corydalis tubers have evaluated its prokinetic and gastric-relaxing effects. Corydaline accelerates gastric emptying and improves gastrointestinal motor function, suggesting its utility in treating functional dyspepsia (Lee et al., 2010).
Eigenschaften
IUPAC Name |
(3S)-7,8-dimethoxy-3,11-dimethyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-13-15-5-6-18(25-3)22(26-4)17(15)11-23(2)8-7-14-9-19-20(28-12-27-19)10-16(14)21(13)24/h5-6,9-10,13H,7-8,11-12H2,1-4H3/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAXYDGEEARNTF-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521-93-7 | |
Record name | Corycavidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CORYCAVIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6WZ134DB8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.